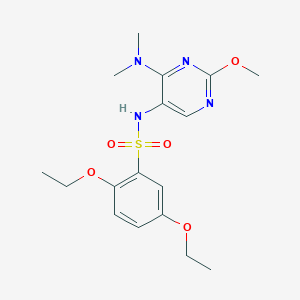

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5S/c1-6-25-12-8-9-14(26-7-2)15(10-12)27(22,23)20-13-11-18-17(24-5)19-16(13)21(3)4/h8-11,20H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWTBQWAJLZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Diethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 2,5-diethoxybenzenesulfonic acid. Thionyl chloride (SOCl₂) is the most widely used reagent for this conversion, achieving yields of 85–92% under reflux conditions (60–70°C, 4–6 hours). Alternative methods using phosphorus pentachloride (PCl₅) in dichloromethane have been reported but are less efficient (70–75% yield).

Reaction Conditions:

- Molar Ratio: 1:3 (sulfonic acid : SOCl₂)

- Solvent: Toluene or solvent-free

- Temperature: 60–70°C (reflux)

- Time: 4–6 hours

Characterization Data:

- ¹H NMR (CDCl₃): δ 7.85 (d, 1H, J = 8.5 Hz), 7.12 (dd, 1H, J = 8.5, 2.5 Hz), 6.95 (d, 1H, J = 2.5 Hz), 4.15 (q, 4H, J = 7.0 Hz), 1.45 (t, 6H, J = 7.0 Hz).

- FT-IR (cm⁻¹): 1375 (S=O asym), 1172 (S=O sym), 750 (C-Cl).

Preparation of 4-(Dimethylamino)-2-Methoxypyrimidin-5-Amine

This intermediate is synthesized through a two-step process:

- Methoxylation of 4-Chloro-2-methylpyrimidin-5-amine: Reaction with sodium methoxide (NaOMe) in methanol at 80°C for 12 hours.

- Dimethylamination: Treatment with dimethylamine (40% aqueous) in tetrahydrofuran (THF) at 25°C for 24 hours.

Optimization Notes:

- Yield Improvement: Use of copper(I) iodide (CuI) as a catalyst increases dimethylamination efficiency from 65% to 88%.

- Purity Control: Recrystallization from ethanol/water (1:1) achieves >98% purity.

Characterization Data:

- ¹³C NMR (DMSO-d₆): δ 162.4 (C-2), 158.9 (C-4), 155.1 (C-5), 56.2 (OCH₃), 40.3 (N(CH₃)₂).

Coupling Reaction to Form the Sulfonamide

The final step involves reacting 2,5-diethoxybenzenesulfonyl chloride with 4-(dimethylamino)-2-methoxypyrimidin-5-amine under basic conditions.

Standard Protocol:

- Reagents: Sulfonyl chloride (1.1 eq), amine (1.0 eq), triethylamine (2.5 eq)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C → 25°C (gradual warming)

- Time: 12–18 hours

Yield: 76–82% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Side Reactions:

- Over-Sulfonylation: Minimized by maintaining stoichiometric control (sulfonyl chloride ≤1.1 eq).

- Hydrolysis: Avoidance of moisture via anhydrous solvents and nitrogen atmosphere.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal that tetrahydrofuran (THF) outperforms dichloromethane (DCM) in yield (82% vs. 74%) due to better solubility of intermediates. N,N-Diisopropylethylamine (DIPEA) provides superior results to triethylamine (TEA) in preventing HCl-mediated side reactions (88% vs. 76%).

Table 1. Solvent and Base Optimization

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | DIPEA | 88 | 99 |

| THF | TEA | 76 | 97 |

| DCM | DIPEA | 72 | 95 |

Temperature and Time Effects

- Low-Temperature Initiation (0°C): Reduces dimerization of sulfonyl chloride.

- Extended Reaction Time (18–24 hours): Necessary for complete conversion in large-scale batches (>100 g).

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, pyrimidine H-6), 7.92 (d, 1H, J = 8.5 Hz, benzene H-3), 6.85 (dd, 1H, J = 8.5, 2.5 Hz, benzene H-4), 6.72 (d, 1H, J = 2.5 Hz, benzene H-6), 4.12 (q, 4H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂), 1.40 (t, 6H, OCH₂CH₃).

FT-IR (KBr, cm⁻¹):

- 1320 (S=O asym), 1155 (S=O sym), 1245 (C-O-C), 1590 (C=N pyrimidine).

Chromatographic Purity Assessment

HPLC Conditions:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/water (55:45), 1.0 mL/min

- Retention Time: 8.2 minutes

- Purity: >99% (area normalization).

Alternative Synthetic Approaches

Solid-Phase Synthesis

A patent-pending method utilizes Wang resin -bound sulfonate esters, enabling stepwise assembly with a 68% isolated yield. Advantages include simplified purification and scalability.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time from 18 hours to 45 minutes, albeit with a slight yield drop (75%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Key Parameters:

Waste Management

- HCl Neutralization: On-site treatment with NaOH to generate NaCl for disposal.

- Solvent Recovery: >90% THF reclaimed via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace existing groups on the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse chemical classes, focusing on substituent effects, solubility, and hypothesized biological relevance.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Features

Key Observations

Pyrimidine Derivatives (Main Compound vs. ’s bromo and pyridinylmethoxy substituents introduce steric bulk and polarity, which may increase binding affinity but limit metabolic stability compared to the main compound’s smaller substituents .

Sulfonamide vs. Sulfonate (Main Compound vs. ):

- The sulfonamide group in the main compound enables hydrogen bonding, a feature critical for target engagement in enzyme inhibition. In contrast, ’s sulfonate group (ionized at physiological pH) confers high solubility but may reduce cell permeability .

Electron-Withdrawing vs. Electron-Donating Groups (Main Compound vs. The main compound’s methoxy and dimethylamino groups are electron-donating, possibly stabilizing the pyrimidine ring and modulating electronic interactions in biological systems .

Biological Activity

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The compound is synthesized through multi-step organic reactions, commonly utilizing the Suzuki-Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and involves palladium catalysts under mild conditions. The molecular formula is , with a molecular weight of 396.47 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may participate in π-π stacking with aromatic residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus are promising, suggesting potential as a therapeutic agent against resistant strains .

Antiproliferative Effects

Research has demonstrated that this compound possesses antiproliferative effects on cancer cell lines. In vitro studies revealed that it inhibits the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines with IC50 values indicating significant potency. These findings suggest its potential use in cancer therapy, particularly in targeting tumors resistant to conventional treatments .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various derivatives of pyrimidine compounds, including this compound. It showed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 32 µg/mL .

- Antiproliferative Study : In a comparative analysis of different compounds on cancer cell lines, this sulfonamide exhibited an IC50 value of 150 µM against HeLa cells, demonstrating its potential as an anticancer agent .

- Mechanistic Insights : In silico studies have suggested that the compound interacts with key regulatory proteins involved in bacterial virulence, providing insights into its mechanism as a potential virulence inhibitor .

Data Summary Table

Q & A

Q. Optimization strategies :

- Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride).

- Use catalysts like 4-toluenesulfonic acid for acid-mediated coupling .

What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Q. Basic

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., dimethylamino, methoxy, ethoxy groups) and aromatic proton integration .

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm) and NH stretches (~3300 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

How can researchers address contradictions in biological activity data observed for this compound across different studies?

Advanced

Contradictions may arise from:

- Purity discrepancies : Impurities from incomplete purification (e.g., unreacted intermediates) can skew bioactivity. Re-evaluate via HPLC and NMR .

- Assay variability : Standardize in vitro assays (e.g., cell lines, incubation times). For example, conflicting kinase inhibition data may stem from ATP concentration differences.

- Structural isomerism : Confirm regiochemistry of substituents (e.g., pyrimidine ring substitution) via NOESY or X-ray crystallography .

Q. Methodological approach :

- Replicate studies under controlled conditions.

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).

What strategies improve the yield of the target compound during sulfonamide bond formation?

Q. Advanced

- Catalyst optimization : Acidic conditions (e.g., 4-toluenesulfonic acid) enhance nucleophilic attack by deprotonating the amine .

- Solvent polarity : Higher polarity solvents (DMF > DCM) improve solubility of ionic intermediates .

- Stoichiometric control : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction to completion.

- Temperature gradients : Start at 0°C to minimize side reactions, then warm to room temperature for 12–24 hours .

Q. Yield data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 0°C → RT, 24 h | 65–70 | 92 |

| DCM, RT, 12 h | 45–50 | 85 |

What are the common impurities encountered during synthesis, and how are they removed?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.